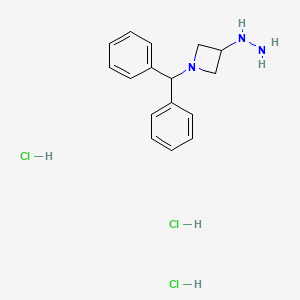
1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diphenylmethyl group attached to a hydrazinylazetidine ring. The trihydrochloride form indicates the presence of three hydrochloride ions, which enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride typically involves the reaction of diphenylmethyl chloride with hydrazine hydrate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the trihydrochloride form.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactors can further enhance the efficiency of the synthesis process by providing better heat and mass transfer .
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding azetidine derivatives.
Reduction: Formation of reduced hydrazinylazetidine compounds.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The hydrazinyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
- 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride
- 1-(Diphenylmethyl)-3-azetidinol hydrochloride
Comparison: 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride is unique due to its hydrazinyl group, which imparts distinct chemical reactivity compared to its hydroxy and azetidinol counterparts. This uniqueness makes it a valuable compound for specific applications where hydrazinyl functionality is required .
Properties
Molecular Formula |
C16H22Cl3N3 |
|---|---|
Molecular Weight |
362.7 g/mol |
IUPAC Name |
(1-benzhydrylazetidin-3-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C16H19N3.3ClH/c17-18-15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;;/h1-10,15-16,18H,11-12,17H2;3*1H |
InChI Key |
HPFHPHTZIPHKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


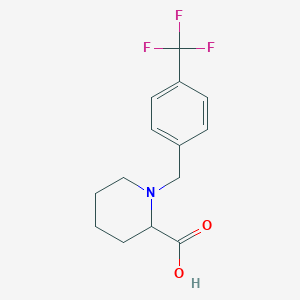

![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)
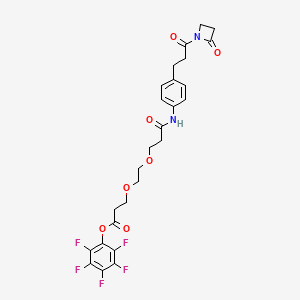

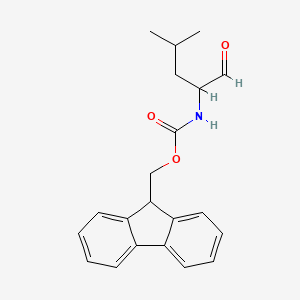


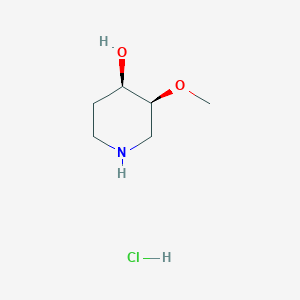
![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)

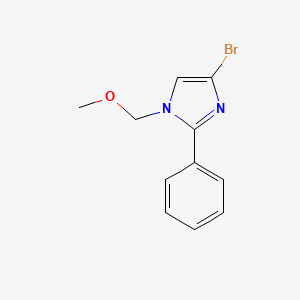
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
